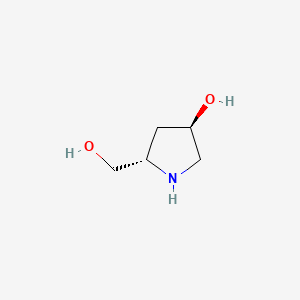amine CAS No. 926213-41-4](/img/structure/B1340345.png)
[1-(2-Fluorophenyl)ethyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Fluorophenyl)ethylamine” is a biochemical compound with the molecular formula C9H12FN and a molecular weight of 153.2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluorophenyl)ethylamine” is represented by the formula C9H12FN . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, and 1 fluorine atom .Physical And Chemical Properties Analysis
“1-(2-Fluorophenyl)ethylamine” is a liquid at room temperature . It has a predicted melting point of -3.31°C, a predicted boiling point of approximately 176.4°C at 760 mmHg, a predicted density of approximately 1.0 g/cm3, and a predicted refractive index of n20D 1.49 .Wissenschaftliche Forschungsanwendungen
The compound 1-(2-Fluorophenyl)ethylamine has found applications across various fields of scientific research. Below are detailed insights into these applications, excluding information related to drug use, dosage, and side effects as per the requirements:
Polymer Electrolytes and Material Science
- Anion Exchange Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via an activated fluorophenyl-amine reaction. This method allows precise control over cation functionality and the direct integration of guanidinium into stable phenyl rings, demonstrating the compound's utility in polymer electrolyte development (Kim, Labouriau, Guiver, & Kim, 2011).
Organic Synthesis and Medicinal Chemistry
- Synthesis of Pyrrole Derivatives : The compound is involved in the synthesis of β-fluoropyrrole derivatives through reactions with primary amines, indicating its role in the generation of novel organic molecules with potential biological activities (Kim, Jun, Kwak, Park, & Chai, 2007).
- Antitumor Activity : The compound has been utilized in the synthesis of novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile derivatives, demonstrating cytotoxic activity against tumor cell lines, highlighting its potential in the development of new anticancer agents (Flefel, Abbas, Mageid, & Zaghary, 2015).
Advanced Materials and Solar Cells
- Electron Transport Layer in Solar Cells : Amino-functionalized conjugated polymers, incorporating similar structural motifs, have been explored as efficient electron transport layers in perovskite solar cells. This underscores the potential of amine-functionalized materials in enhancing the performance of photovoltaic devices (Sun et al., 2016).
Environmental Science and Analytical Applications
- Fluorescence Probes for Metal Ions : The structure of 1-(2-Fluorophenyl)ethylamine and its derivatives has been used in the development of two-photon fluorescence probes for detecting metal ions in live cells and tissues. These probes offer advantages such as non-cytotoxic effects, moderate water solubility, and excellent photostability, indicating the compound's relevance in environmental monitoring and biological imaging (Huang & Ding, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHQNPXQYYTODW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588263 |
Source


|
| Record name | 1-(2-Fluorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Fluorophenyl)ethyl](methyl)amine | |
CAS RN |
926213-41-4 |
Source


|
| Record name | 1-(2-Fluorophenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-(2-Fluorophenyl)ethyl]methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[4-(Difluoromethoxy)-3-ethoxyphenyl]methanol](/img/structure/B1340313.png)